![molecular formula C9H12ClNO2 B1463901 Ethyl 2-methylisonicotinate hydrochloride CAS No. 65550-32-5](/img/structure/B1463901.png)
Ethyl 2-methylisonicotinate hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for Ethyl 2-methylisonicotinate is 1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-7(2)6-8/h4-6H,3H2,1-2H3 . The key for this structure is WOMYMRWGDVTGQI-UHFFFAOYSA-N . The compound is solid at room temperature .Physical And Chemical Properties Analysis
Ethyl 2-methylisonicotinate hydrochloride is a solid at room temperature . It has a molecular weight of 201.65 g/mol.Scientific Research Applications
Hydrogen Bonds and Conformational Analysis
A study by Szafran, Katrusiak, and Dega-Szafran (2006) focused on the crystal structure of bis(1-methylisonicotinate) hydrochloride monohydrate, revealing insights into hydrogen bonding and molecular conformation. The research highlighted the formation of homoconjugated cations through asymmetric O·H·O hydrogen bonds and provided a detailed conformational analysis via B3LYP calculations. This study emphasizes the structural intricacies and hydrogen bonding behaviors pertinent to related compounds, including ethyl 2-methylisonicotinate hydrochloride (Szafran, Katrusiak, & Dega-Szafran, 2006).
Synthesis and Photophysical Properties
Fuertes et al. (2012) explored the synthesis and photophysical properties of new C∧N∧C bis-cyclometalated platinum(II) complexes, employing a similar ligand, ethyl 2,6-diphenylisonicotinate. This research offers valuable insights into the synthesis process and the potential applications of these complexes in materials science and photophysical studies, indicating the broader applicability of ethyl 2-methylisonicotinate hydrochloride in creating advanced materials (Fuertes et al., 2012).
Learning and Memory Effects
Jiang Jing-ai (2006) synthesized derivatives including 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and examined their effects on learning and memory in mice. While not directly related to ethyl 2-methylisonicotinate hydrochloride, this study indicates the potential for similar compounds to impact neurological processes, suggesting avenues for pharmacological research (Jiang Jing-ai, 2006).
Antioxidant Properties
A study by Yao Xing-sheng (2007) on the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine, a compound related to ethyl 2-methylisonicotinate hydrochloride, highlighted its new synthetic antioxidant properties. This underscores the potential antioxidative applications of related compounds in pharmaceutical and chemical industries (Yao Xing-sheng, 2007).
Mechanism of Action
The mechanism of action for Ethyl 2-methylisonicotinate hydrochloride is not clearly defined as it is primarily used for research purposes.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-methylpyridine-4-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-3-12-9(11)8-4-5-10-7(2)6-8;/h4-6H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRMHHCAVHGENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692819 | |
Record name | Ethyl 2-methylpyridine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylisonicotinate hydrochloride | |
CAS RN |
65550-32-5 | |
Record name | Ethyl 2-methylpyridine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methylpyridine-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.